4-Hydroxy-1-[4-(3-phenylprop-2-EN-1-YL)piperazin-1-YL]butan-1-one
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Overview
Description
4-Hydroxy-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one is a chemical compound with a complex structure that includes a piperazine ring substituted with a phenylprop-2-en-1-yl group and a hydroxybutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one typically involves the reaction of 1-(3-phenylprop-2-en-1-yl)piperazine with 4-hydroxybutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the butanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenylprop-2-en-1-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4-Hydroxy-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-2-en-1-one: Similar structure but lacks the piperazine ring.
4-Hydroxy-1-(4-phenylpiperazin-1-yl)butan-1-one: Similar but without the phenylprop-2-en-1-yl group.
Cinepazide maleate: Contains a piperazine ring and phenyl group but differs in other substituents.
Uniqueness
4-Hydroxy-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxybutanone moiety and a substituted piperazine ring allows for diverse interactions with biological targets and chemical reagents .
Properties
CAS No. |
61682-77-7 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-hydroxy-1-[4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C17H24N2O2/c20-15-5-9-17(21)19-13-11-18(12-14-19)10-4-8-16-6-2-1-3-7-16/h1-4,6-8,20H,5,9-15H2 |
InChI Key |
PNXHVJDPGYSJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCO |
Origin of Product |
United States |
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